(20S)-20-Hydroxypregn-4-en-3-one

Catalog No.
S571399
CAS No.
145-14-2
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(20S)-20-Hydroxypregn-4-en-3-one

CAS Number

145-14-2

Product Name

(20S)-20-Hydroxypregn-4-en-3-one

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

RWBRUCCWZPSBFC-RXRZZTMXSA-N

SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Synonyms

20 alpha Dihydroprogesterone, 20 alpha Hydroxy 4 Pregnen 3 One, 20 alpha Hydroxyprogesterone, 20 alpha-Dihydroprogesterone, 20 alpha-Hydroxy-4-Pregnen-3-One, 20 alpha-Hydroxyprogesterone, 20-alpha-Dihydroprogesterone, 20-alpha-hydroxy- Pregn-4-en-3-one, 20-alpha-Hydroxyprogesterone, 20alpha Hydroxypregn 4 Ene 3 One, 20alpha-Hydroxypregn-4-Ene-3-One, Dihydroprogesterone, Pregn 4 en 3 one, 20 alpha hydroxy, Pregn-4-en-3-one, 20-alpha-hydroxy-

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

(20S)-20-Hydroxypregn-4-en-3-one, also known as 20α-hydroxyprogesterone, is a naturally occurring steroid metabolite found in humans and other mammals []. While it possesses some biological activity, its primary application in scientific research lies in its use as a:

  • Reference standard: Due to its well-defined structure and purity, (20S)-20-Hydroxypregn-4-en-3-one is utilized as a reference standard in various analytical techniques []. This allows researchers to compare the properties of unknown compounds to the known properties of the standard, facilitating accurate identification and quantification.
  • Research tool: Researchers can employ (20S)-20-Hydroxypregn-4-en-3-one to study various aspects of steroid metabolism and its role in different physiological processes.
    • Enzyme studies: The compound can be used as a substrate for enzymes involved in steroid metabolism, such as 20-alpha-hydroxysteroid dehydrogenase, to understand their activity and function [].
    • Cellular and receptor studies: Researchers can utilize (20S)-20-Hydroxypregn-4-en-3-one to investigate its interactions with specific cellular receptors and its potential effects on various biological pathways [].

(20S)-20-Hydroxypregn-4-en-3-one, also known as 20-hydroxypregn-4-en-3-one, is a C21 steroid characterized by a double bond between positions 4 and 5 and an oxo group at position 3. It is derived from progesterone through the action of specific enzymes in the corpus luteum and placenta . This compound plays a crucial role in steroid hormone biosynthesis and is involved in various metabolic processes in mammals .

The conversion of progesterone to (20S)-20-hydroxypregn-4-en-3-one is catalyzed by the enzyme 20-alpha-hydroxysteroid dehydrogenase. This reaction highlights its role in the steroidogenic pathway, where it serves as an intermediate compound that can further undergo transformations to yield other biologically active steroids .

(20S)-20-Hydroxypregn-4-en-3-one exhibits various biological activities, primarily related to its function as a metabolite in the human body. It has been identified as a human metabolite produced during metabolic reactions, indicating its significance in physiological processes . Additionally, it may influence reproductive functions and has been studied for its potential roles in regulating hormonal balances.

The synthesis of (20S)-20-hydroxypregn-4-en-3-one can occur through several methods:

  • Enzymatic Conversion: The primary method involves the enzymatic conversion of progesterone using 20-alpha-hydroxysteroid dehydrogenase.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, typically starting from simpler steroid precursors.
  • Biotechnological Methods: Utilizing microbial fermentation or cell cultures to produce this compound through bioconversion processes.

These methods ensure the availability of (20S)-20-hydroxypregn-4-en-3-one for research and pharmaceutical applications.

(20S)-20-Hydroxypregn-4-en-3-one has several applications:

  • Pharmaceuticals: It serves as a pharmaceutical secondary standard in various assays and research settings .
  • Hormonal Studies: Its role in steroidogenesis makes it essential for studies related to reproductive health and endocrine functions.
  • Research: It is used in biochemical research to understand steroid metabolism and hormonal regulation.

Research on (20S)-20-hydroxypregn-4-en-3-one has focused on its interactions with various receptors and enzymes involved in steroid metabolism. Studies indicate that it may influence the activity of certain steroid receptors, thereby affecting gene expression related to reproductive functions . Further interaction studies are necessary to fully elucidate its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with (20S)-20-hydroxypregn-4-en-3-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
ProgesteroneC21-steroid with a ketone at position 3Precursor to (20S)-20-hydroxypregn-4-en-3-one
(20R)-20-Hydroxypregn-4-en-3-oneStereoisomer differing at the 20-positionDifferent biological activity compared to (20S)
PregnenoloneC21-steroid without hydroxyl substitution at position 20Precursor for several steroid hormones

(20S)-20-Hydroxypregn-4-en-3-one stands out due to its specific stereochemistry and its role as an intermediate in steroid hormone synthesis, which distinguishes it from other similar compounds.

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Melting Point

126 - 131 °C

UNII

45630A64AC

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

MeSH Pharmacological Classification

Progestins

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

145-15-3
145-14-2

Wikipedia

20%CE%B2-Dihydroprogesterone
20%CE%B1-Dihydroprogesterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Last modified: 08-15-2023

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